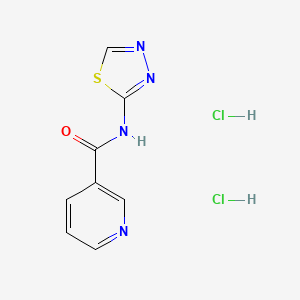

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

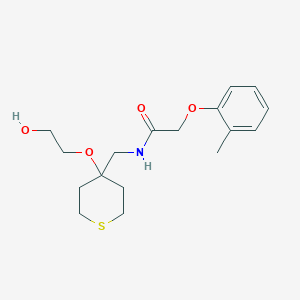

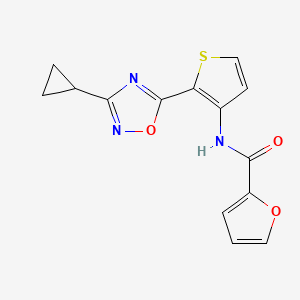

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a chemical compound with the formula C₈H₆N₄OS . It is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . It is also an inhibitor of Aquaporin 4 (AQP4), the most abundant water channel in the brain .

Molecular Structure Analysis

The molecular structure of N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is responsible for its various pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are believed to provide low toxicity and great in vivo stability .Applications De Recherche Scientifique

DNA/BSA Binding and Anticancer Agents N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide derivatives have been studied for their potential in interacting with calf thymus DNA (CT DNA) and bovine serum albumin (BSA), suggesting applications in DNA binding and anticancer activities. These derivatives, including DTPC and DDTPC, have shown selective cytotoxicity and notable antiproliferative effects toward certain cancer cell lines (Li, Fei, Wang, Kong, & Long, 2020).

Antimicrobial Activities Certain derivatives of N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide have been synthesized and found to possess antimicrobial activities against both gram-positive and gram-negative bacteria, as well as various fungi. This suggests potential applications in developing new antimicrobial agents (Patel & Patel, 2015).

Anti-Inflammatory Activity Synthesis of 1,3,4-thiadiazole derivatives with pyrazole-3-carboxamides and pyrrole-3-carboxamide moiety has shown significant anti-inflammatory activity in studies. This indicates potential for developing anti-inflammatory drugs (Maddila, Gorle, Sampath, & Lavanya, 2016).

Synthesis and Spectral Studies The compound's derivatives have been the subject of various synthesis and spectral studies, which are crucial for understanding its chemical properties and potential applications in different fields of science (Zadorozhnii et al., 2019).

Antitumor and Antioxidant Activities Several studies have explored the antitumor and antioxidant properties of N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide derivatives. This research opens avenues for their use in cancer treatment and as antioxidants (Hamama, Gouda, Badr, & Zoorob, 2013).

Insecticidal Activities Some derivatives of this compound have been tested and shown to possess insecticidal activities, particularly against the cotton leafworm, Spodoptera littoralis. This suggests their potential use in agricultural pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Mécanisme D'action

Target of Action

The primary targets of N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride are currently unknown . This compound is a chemical entity with a molecular weight of 206.2258 dalton

Biochemical Pathways

Some studies suggest that derivatives of 1,3,4-thiadiazoles may have cytotoxic activity , indicating potential effects on cell survival and proliferation pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking .

Analyse Biochimique

Biochemical Properties

It is known that the compound can interact with various enzymes and proteins .

Cellular Effects

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride has been found to exhibit antiproliferative activity against HeLa and C6 cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, this compound has shown a significant reduction of immobility time at doses ranging from 10 to 50 mg/kg .

Propriétés

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4OS.2ClH/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;;/h1-5H,(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYNOAMFHBHSEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=NN=CS2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)

![2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile](/img/structure/B2839172.png)

![N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2839174.png)

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2839178.png)

![2-[(4-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[2-(4-Chloro-3-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2839182.png)

![Methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate](/img/structure/B2839190.png)

![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2839193.png)